molecular formula C6H6N4O B2934735 5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 40851-87-4

5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B2934735
CAS No.: 40851-87-4
M. Wt: 150.141
InChI Key: GXAJPMIFZGNMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a chemical compound based on the imidazopyridine heterocyclic scaffold, a structure of high significance in medicinal chemistry due to its resemblance to purines . This structural analogy allows derivatives of this core to interact with a wide range of biological targets, particularly kinase enzymes . Imidazo[4,5-b]pyridine and the isomeric imidazo[4,5-c]pyridine cores have been identified as key pharmacophores in the development of inhibitors for proteins such as Src family kinases (SFKs) and Fyn, which are implicated in cancer cell proliferation, survival, and invasion . For instance, similar compounds have been investigated as potential therapeutic agents for aggressive cancers like glioblastoma multiforme (GBM) . Beyond oncology, this chemotype has shown relevance in central nervous system (CNS) research, with some derivatives being designed to meet the criteria for blood-brain barrier penetration . The amino group at the 5-position presents a versatile handle for further chemical modification, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H4,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAJPMIFZGNMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate imidazole ring, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro-imidazo[4,5-b]pyridine derivatives.

    Reduction: Hydroxy-imidazo[4,5-b]pyridine derivatives.

    Substitution: Alkylated or acylated imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences electronic properties and bioactivity:

  • 5-Nitro derivatives: Nitration of the parent compound yields 5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, which exhibits activity as a tRNA-guanine transglycosylase (TGT) inhibitor . However, the nitro group may reduce solubility compared to the amino analog due to its electron-withdrawing nature.
  • 5-Phenyl derivatives: Substitution with phenyl groups (e.g., 5-phenyl-6-pyridin-4-yl derivatives) shifts activity toward adenosine A2B receptor antagonism, highlighting the role of aromaticity in receptor binding .
  • 5-Fluorobenzylamino derivatives: Bulky substituents like fluorobenzylamino (e.g., 5-[(4-fluorobenzyl)amino]- derivatives) improve metabolic stability but may introduce steric hindrance, reducing target affinity .

Substituent Variations at Position 6

Halogenation or heterocyclic substitution at position 6 modulates lipophilicity and binding:

  • 6-Bromo/chloro derivatives : Bromine or chlorine atoms enhance lipophilicity, improving membrane permeability. For example, 6-bromo-5-nitro derivatives are synthesized via nitration of halogenated precursors . These compounds are intermediates in kinase inhibitor development.
  • 6-Pyridinyl derivatives: Introducing pyridinyl groups (e.g., 6-pyridin-4-yl) enhances π-π stacking interactions in adenosine receptor antagonists .

N-Substituent Modifications

N-Alkylation or benzylation alters pharmacokinetic properties:

  • N-Methyl derivatives : Methylation of the imidazole nitrogen improves metabolic stability but may reduce hydrogen-bonding capacity .
  • N-Dibenzyl derivatives: Compounds like 5-amino-1,3-dibenzyl derivatives (CAS 893725-46-7) exhibit modified solubility profiles, favoring central nervous system penetration .

Kinase Inhibition

The unsubstituted amino analog (5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one) serves as a hinge binder in protein kinase C theta (PKCθ) inhibitors. Its amino group forms critical hydrogen bonds with Thr442 in the kinase active site, enabling selective inhibition . In contrast, nitro or halogenated analogs may prioritize hydrophobic interactions over hydrogen bonding.

Adenosine Receptor Antagonism

5-Phenyl-6-pyridin-4-yl derivatives demonstrate potent A2B receptor antagonism, useful in treating asthma and inflammation. The phenyl group at position 5 enhances affinity, while pyridinyl at position 6 stabilizes receptor binding .

Structural and Physicochemical Comparison

Table 1: Key Analogs of this compound

Compound Name Position 5 Position 6 N-Substituents Key Activity/Property Reference
This compound NH₂ H H Kinase inhibition (PKCθ)
5-Nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one NO₂ H H TGT inhibition
6-Bromo-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one NO₂ Br H Intermediate for kinase inhibitors
5-Phenyl-6-pyridin-4-yl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Ph Pyridin-4-yl H Adenosine A2B antagonism
5-[(4-Fluorobenzyl)amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one NH-C₆H₄F H H Improved metabolic stability
1,3-Dibenzyl-5-amino-1H-imidazo[4,5-b]pyridin-2(3H)-one NH₂ H Benzyl Enhanced CNS penetration

Biological Activity

5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C6H6N4OC_6H_6N_4O with a molecular weight of approximately 150.14 g/mol. The compound features an imidazole ring fused with a pyridine ring, with an amino group at the 5-position and a carbonyl group at the 2-position.

Synthesis Methods:
Various synthetic routes have been developed for this compound, including:

  • Pd-catalyzed amide coupling reactions which provide efficient pathways to synthesize derivatives with enhanced biological activity.
  • Ugi and Zhu reactions , which have been employed to create related compounds with potential anticancer properties .

Biological Activity

This compound exhibits significant biological activities including:

  • Antimicrobial Activity :
    • This compound has shown promising results in inhibiting the growth of various bacteria and fungi. For instance, studies indicate that derivatives of imidazole compounds can effectively combat microbial infections.
  • Anticancer Properties :
    • Research has demonstrated that certain derivatives can decrease cell viability in cancer cell lines. For example, in vitro studies on breast cancer cell lines MDA-MB-231 and MCF-7 have shown that specific concentrations of related compounds significantly reduce cell viability, indicating potential as anticancer agents .
  • Binding Affinity :
    • Interaction studies reveal that this compound can bind effectively to various biological targets, which may contribute to its pharmacological effects.

Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of imidazole derivatives against common pathogens. The results indicated that several derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Compound NameMIC (μg/mL)Target Pathogen
5-Amino...12.5Staphylococcus aureus
5-Amino...25Escherichia coli

This table illustrates the effectiveness of the compound against specific bacterial strains.

Anticancer Activity

In a study investigating the anticancer potential of various heterocyclic compounds, it was found that:

CompoundCell LineIC50 (μM)
5-Amino...MDA-MB-2316.25
5-Amino...MCF-725

These results highlight the varying efficacy of the compound depending on the cancer cell line tested.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its derivatives?

  • Methodology :

  • Ring-closing reactions : Start with 2,3-diaminopyridine as a precursor, using nitration (HNO₃/Ac₂O) to introduce nitro groups .
  • Microwave-assisted synthesis : Utilize CuI/DBU catalysis under microwave irradiation (60 W, 30 min) for efficient cyclization of urea derivatives (yields: 31–53%) .
  • Characterization : Confirm structures via ¹H/¹³C NMR, IR, HRMS, and thermal analysis (DSC/TG) to assess purity and stability .

Q. How can thermal stability and decomposition profiles of nitro-substituted derivatives be evaluated?

  • Methodology :

  • Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., 1,3,5-trinitro derivatives show exothermic peaks at 210–220°C) .
  • Correlate substituent effects (e.g., nitro groups) with thermal behavior to guide safe handling and storage protocols .

Q. What spectroscopic techniques are critical for characterizing imidazo[4,5-b]pyridin-2-one derivatives?

  • Methodology :

  • Use ¹H NMR to confirm NH protons (δ 11.35–12.44 ppm) and aromatic substitution patterns .
  • IR spectroscopy identifies carbonyl stretches (~1686–1708 cm⁻¹) and hydrogen bonding .
  • HRMS validates molecular weights (e.g., [M+H]+ for 3-phenyl derivatives: 212.0835) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro, amino, or aryl groups) influence biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare inhibitory activity of 5-nitro vs. 5-amino derivatives in enzyme assays (e.g., TGT inhibition shows nitro groups enhance binding via π-π stacking) .
  • Substituent optimization : For PKCθ inhibitors, methyl substitutions on macrocyclic linkers improve metabolic stability (e.g., compound 5 in PKCθ inhibition: IC₅₀ < 10 nM) .

Q. What computational strategies are used to design imidazo[4,5-b]pyridin-2-one-based inhibitors?

  • Methodology :

  • Docking studies : Model interactions with target proteins (e.g., p38 MAP kinase) to optimize hinge-binding motifs (e.g., 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one scaffolds) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in arylidenemalononitrile cyclizations .

Q. How can contradictory data on anticancer activity of thiazolo[4,5-b]pyridin-2-one derivatives be resolved?

  • Methodology :

  • Cytotoxicity profiling : Test compounds across multiple cell lines (e.g., leukemia vs. carcinoma) to identify selectivity (e.g., 6-phenylazo derivatives show 3-fold activity increase in melanoma) .
  • Mechanistic studies : Use transcriptomics/proteomics to map pathways (e.g., apoptosis vs. necrosis) and validate targets via siRNA knockdown .

Q. What experimental designs mitigate challenges in scaling up microwave-assisted syntheses?

  • Methodology :

  • Optimize solvent systems (e.g., DMSO for solubility) and catalyst loading (0.2 equiv CuI) to reduce side reactions .
  • Monitor reaction progress via TLC and employ column chromatography (50% Hexane/EtOAc) for purification .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize microwave-assisted methods for reproducibility .
  • Biological Profiling : Use orthogonal assays (e.g., TNF-α inhibition in human whole blood + kinase selectivity panels ) to validate mechanisms.
  • Computational Integration : Combine docking with MD simulations to refine binding poses for novel targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.